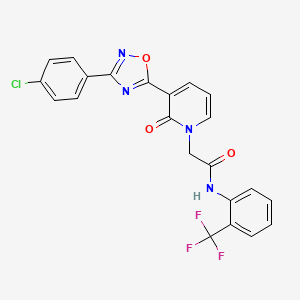

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core linked to a 2-oxopyridin-1(2H)-yl moiety and an acetamide group substituted with a 2-(trifluoromethyl)phenyl ring. The compound’s structure integrates pharmacophores known for enhancing metabolic stability and receptor-binding interactions.

Properties

IUPAC Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClF3N4O3/c23-14-9-7-13(8-10-14)19-28-20(33-29-19)15-4-3-11-30(21(15)32)12-18(31)27-17-6-2-1-5-16(17)22(24,25)26/h1-11H,12H2,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOYZFOLINLGKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClF3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C20H16ClF3N4O2

- Molecular Weight : 426.81 g/mol

- CAS Number : Not specifically listed in the provided sources.

This compound features a complex arrangement of functional groups, including oxadiazole and pyridine moieties, which are known to influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown activity against various bacterial strains with IC50 values ranging from 10 to 50 µg/mL . The oxadiazole ring is believed to enhance binding affinity to microbial targets, thereby increasing efficacy .

Anticancer Properties

Research has demonstrated that compounds with similar structural characteristics possess cytotoxic effects against cancer cell lines. For example, a related oxadiazole derivative exhibited an IC50 of 1.61 µg/mL against certain cancer types, indicating strong potential for anticancer applications . The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.

Cholinesterase Inhibition

The compound's potential as a cholinesterase inhibitor has been highlighted in several studies. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Related compounds have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 12.8 to 99.2 µM . This suggests that the target compound may also exhibit similar properties, contributing to neuroprotective effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets and cellular pathways:

- Enzyme Inhibition : The presence of the oxadiazole ring enhances the compound's ability to inhibit key enzymes involved in neurotransmitter breakdown.

- Cellular Uptake : The trifluoromethyl group may increase lipophilicity, facilitating better cellular uptake and enhancing bioavailability.

- Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to modulate oxidative stress levels within cells, contributing to their protective effects against oxidative damage.

Case Studies and Research Findings

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance:

- Compounds similar to this target molecule have shown activity against various bacterial strains with IC50 values ranging from 10 to 50 µg/mL .

- The oxadiazole ring enhances binding affinity to microbial targets, thereby increasing efficacy against pathogens.

Anticancer Properties

The compound's structural characteristics suggest strong potential for anticancer applications:

- Research has demonstrated cytotoxic effects against cancer cell lines, with related oxadiazole derivatives exhibiting IC50 values as low as 1.61 µg/mL against specific cancer types.

- The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.

Cholinesterase Inhibition

The compound's potential as a cholinesterase inhibitor is noteworthy:

- Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's.

- Related compounds have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 12.8 to 99.2 µM , suggesting that this compound may exhibit similar properties.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include: 1. 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide (CAS: 946331-07-3, ): - Structural Differences: - Pyridinone ring: 4,6-dimethyl substitution vs. unsubstituted in the target compound. - Phenyl group: 2-fluorophenyl vs. 2-(trifluoromethyl)phenyl. - Functional Implications: - The dimethyl groups may enhance steric hindrance, reducing binding to certain receptors but improving metabolic stability.

2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA) (): Structural Differences:

- Thieno-pyridine and sulfur-linked oxadiazole vs. pyridinone and oxygen-linked oxadiazole in the target compound. Functional Implications:

- The thieno-pyridine moiety may confer distinct electronic properties (e.g., altered HOMO-LUMO gaps) affecting redox activity or interactions with cytochrome P450 enzymes .

Physicochemical and Electronic Properties

- Theoretical Studies: The target compound’s trifluoromethyl group likely lowers electron density in the acetamide region, as seen in MESP (Molecular Electrostatic Potential) analyses of similar N-chlorophenyl acetamides . This could enhance interactions with hydrophobic enzyme pockets.

Bioactivity and Mechanism

- Ferroptosis Induction : Analogous oxadiazole derivatives are reported to trigger ferroptosis in cancer cells (). The target compound’s trifluoromethyl group may amplify oxidative stress, a key ferroptosis driver, compared to fluorine-substituted analogs .

- Cytotoxicity Screening : Compounds like CAS 946331-07-3 are typically evaluated using microculture tetrazolium assays (). The target compound’s higher lipophilicity may improve cytotoxicity in solid tumor cell lines (e.g., colon or lung cancers) .

- Enzyme Inhibition : AutoDock4 simulations suggest oxadiazole-containing acetamides exhibit strong binding to kinases or proteases due to their planar oxadiazole core and hydrogen-bonding acetamide group .

Q & A

Q. What are the optimal synthetic routes for this compound, and what reaction conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of nitrile precursors with hydroxylamine. Subsequent coupling with pyridinone derivatives requires anhydrous conditions (e.g., DMF or dichloromethane) and catalysts like EDCI/HOBt for amide bond formation. Key parameters include:

- Temperature control (60–80°C for cyclization; room temperature for coupling).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Example: A 72% yield was reported using microwave-assisted synthesis for oxadiazole intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Use 1H/13C NMR to confirm substituent positions (e.g., pyridinone C=O at ~170 ppm) and HRMS for molecular ion validation. FTIR identifies functional groups (oxadiazole C=N at 1600–1650 cm⁻¹). Single-crystal X-ray diffraction resolves stereochemistry, though crystallization may require slow evaporation in acetonitrile .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) with IC50 calculations. Pair with enzyme inhibition studies (e.g., kinase assays) to identify mechanistic targets. Use positive controls (e.g., doxorubicin) and validate results via triplicate trials .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

- Methodological Answer : Perform DFT calculations (Gaussian 16) to analyze HOMO-LUMO gaps (~4.5 eV for oxadiazole derivatives) and electrostatic potential (MESP) maps for nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against protein targets (e.g., EGFR) identifies binding poses with ΔG values < -8 kcal/mol .

Q. How do structural analogs with varying substituents affect bioactivity, and how to design SAR studies?

- Methodological Answer : Replace the 4-chlorophenyl group with bromo/fluoro analogs (see table below) and test antimicrobial activity. Use CoMFA/CoMSIA models to correlate substituent hydrophobicity with IC50.

| Substituent | LogP | IC50 (μM) |

|---|---|---|

| 4-Cl | 3.2 | 12.4 |

| 4-Br | 3.5 | 9.8 |

| 4-F | 2.9 | 18.7 |

| Data adapted from analogs in . |

Q. How to resolve contradictions in reported biological data across similar compounds?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobials). Analyze batch-to-batch purity (HPLC >95%) and solvent effects (DMSO vs. saline). For conflicting kinase inhibition data, perform SPR (surface plasmon resonance) to measure binding kinetics directly .

Q. What strategies mitigate stability issues during long-term storage?

- Methodological Answer : Store lyophilized samples at -80°C under argon. For solution-phase stability, use deuterated solvents (DMSO-d6) to monitor degradation via NMR over 30 days. Add antioxidants (0.1% BHT) if oxidation is observed (TLC monitoring) .

Q. How to design in vivo toxicity studies for this compound?

- Methodological Answer : Use OECD 423 guidelines for acute toxicity in rodent models. Measure ALT/AST levels for hepatotoxicity and conduct histopathology. For genotoxicity, perform Ames tests (TA98 strain) with metabolic activation (S9 fraction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.